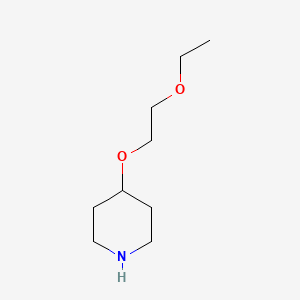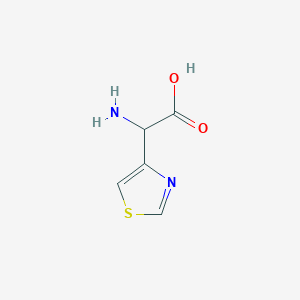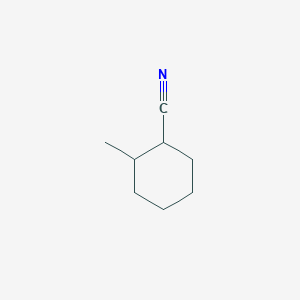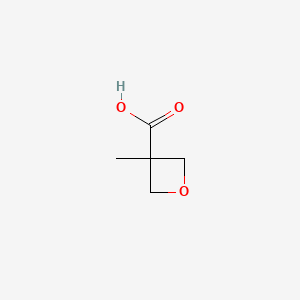
4-溴-2-氯-5-甲氧基苯胺
描述
4-Bromo-2-chloro-5-methoxyaniline, also known as BCM, is an aromatic amine compound that is widely used in the laboratory for a variety of applications. It is an important building block for the synthesis of other compounds and is used in many scientific research applications.
科学研究应用
Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
“4-Bromo-2-chloro-5-methoxyaniline” is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent inhibitors of anaplastic lymphoma kinase (ALK) . ALK is a tyrosine kinase receptor that is often mutated or overexpressed in various types of cancer, and inhibiting its activity is a promising strategy for cancer treatment .
Synthesis of Rho Kinase Inhibitors
This compound is also used in the synthesis of chroman-3-amides, which are potent inhibitors of Rho kinase . Rho kinase is an enzyme that plays a key role in cell motility, proliferation, and apoptosis. Therefore, inhibitors of this enzyme have potential applications in the treatment of a variety of diseases, including cancer, cardiovascular disease, and neurological disorders .
Intermediate in Organic Synthesis
“4-Bromo-2-chloro-5-methoxyaniline” is an important intermediate used in organic synthesis . It can be used in the preparation of various complex organic molecules, contributing to the development of new drugs, agrochemicals, and materials .
Material Science Research
Due to its unique structure, “4-Bromo-2-chloro-5-methoxyaniline” can be used in material science research. It can be used in the synthesis of novel materials with potential applications in areas such as electronics, photonics, and energy storage .
Development of Dyes and Pigments
Aniline derivatives like “4-Bromo-2-chloro-5-methoxyaniline” are often used in the development of dyes and pigments. These compounds can be used to produce a wide range of colors, and have applications in textiles, printing inks, and plastics .
Environmental Science Research
“4-Bromo-2-chloro-5-methoxyaniline” can also be used in environmental science research. For example, it can be used in studies investigating the environmental fate and transport of brominated and chlorinated organic compounds .
属性
IUPAC Name |
4-bromo-2-chloro-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPONDACHYKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563898 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98446-54-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloro-5-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)





![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

